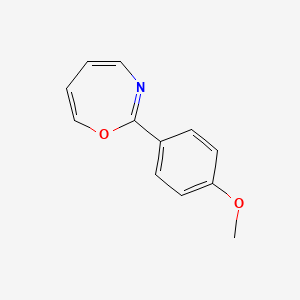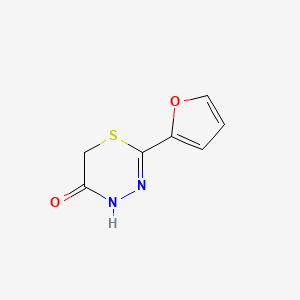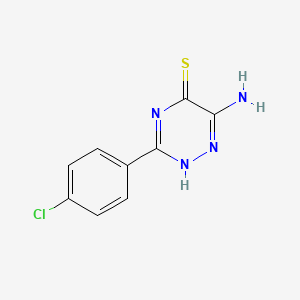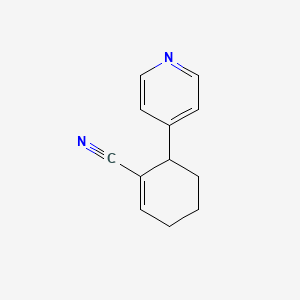![molecular formula C12H22OSi B14382531 (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone CAS No. 89664-41-5](/img/structure/B14382531.png)
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone typically involves the reaction of 2-methylcyclopropyl ketone with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
類似化合物との比較
Similar Compounds
- 2-[Methoxy[1-(trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-Methyl-3-[1-(trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 4-(Trimethylsilyl)cyclohexanone
Uniqueness
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is unique due to its dual cyclopropyl and trimethylsilyl substitution, which imparts distinct chemical properties and reactivity. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
89664-41-5 |
|---|---|
分子式 |
C12H22OSi |
分子量 |
210.39 g/mol |
IUPAC名 |
(2-methylcyclopropyl)-[2-(trimethylsilylmethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C12H22OSi/c1-8-5-10(8)12(13)11-6-9(11)7-14(2,3)4/h8-11H,5-7H2,1-4H3 |
InChIキー |
DKXYLFSCTBQMLZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)C2CC2C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)


![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)



